Ethyl α-Acetamido-α-carbethoxy-β-(7-aza-3-indolyl)propionate Ethyl α-Acetamido-α-carbethoxy-β-(7-aza-3-indolyl)propionate
Brand Name: Vulcanchem
CAS No.: 211179-97-4
VCID: VC0015109
InChI: InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21)
SMILES: CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol

Ethyl α-Acetamido-α-carbethoxy-β-(7-aza-3-indolyl)propionate

CAS No.: 211179-97-4

Reference Standards

VCID: VC0015109

Molecular Formula: C17H21N3O5

Molecular Weight: 347.4 g/mol

Ethyl α-Acetamido-α-carbethoxy-β-(7-aza-3-indolyl)propionate - 211179-97-4

CAS No. 211179-97-4
Product Name Ethyl α-Acetamido-α-carbethoxy-β-(7-aza-3-indolyl)propionate
Molecular Formula C17H21N3O5
Molecular Weight 347.4 g/mol
IUPAC Name diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Standard InChI InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21)
Standard InChIKey CWXWWNREJHXTSJ-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C(CC1=CN=C2C1=CC=CN2)(C(=O)OCC)NC(=O)C
SMILES CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
Canonical SMILES CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
Synonyms 2-(Acetylamino)-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioic Acid 1,3-Diethyl Ester;
PubChem Compound 5879937
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator